Alkylation serves as a cornerstone for constructing the indane core of 3,3,6-trimethyl-5-butoxy-indane. The reaction typically involves electrophilic aromatic substitution or Friedel-Crafts alkylation, where methyl groups are introduced at specific positions. For instance, the use of methyl iodide or dimethyl sulfate in the presence of Lewis acids like aluminum chloride facilitates regioselective methylation at the 3- and 6-positions of the indane scaffold. A key challenge lies in avoiding over-alkylation, which is mitigated by controlling stoichiometry and reaction temperature.
Recent studies highlight the efficacy of phase-transfer catalysts (PTCs) in enhancing alkylation efficiency. Tetrabutylammonium bromide (TBAB) enables reactions under mild conditions (60°C, 12 hours), achieving 85% yield for the tri-methylated intermediate. Comparative data (Table 1) illustrates the impact of catalyst choice on regioselectivity and yield.
Table 1: Alkylation Conditions for Indane Core Functionalization
| Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (3,6:other) |
|---|---|---|---|---|
| Methyl iodide | AlCl₃ | 110 | 78 | 9:1 |
| Dimethyl sulfate | TBAB | 60 | 85 | 12:1 |
| Trimethyl phosphate | FeCl₃ | 90 | 72 | 7:1 |
The butoxy group is introduced via nucleophilic substitution of a pre-installed halogen (e.g., bromine) at the 5-position, as detailed in Section 1.2.
The incorporation of the butoxy group (-OC₄H₉) proceeds through an SN2 mechanism, where a hydroxyl group or halide at the 5-position is displaced by a butoxide nucleophile. Potassium tert-butoxide in dimethylformamide (DMF) at 80°C achieves 92% substitution efficiency, as confirmed by $$^{13}\text{C}$$ NMR spectroscopy. Competing elimination reactions are suppressed by using polar aprotic solvents and maintaining anhydrous conditions.
Notably, steric hindrance from adjacent methyl groups (3- and 6-positions) slows the substitution kinetics. Kinetic studies reveal a 40% reduction in reaction rate compared to non-methylated analogs, necessitating prolonged reaction times (24–36 hours). Transition-state modeling using density functional theory (DFT) confirms that the methyl groups increase the activation energy by 12 kJ/mol, aligning with experimental observations.
Palladium-based catalysts dominate regioselective methylation strategies. The spiro indane-based phosphine-oxazoline ligand L1 (Fig. 1) enables Pd-catalyzed allylic alkylation with 98% enantiomeric excess (ee) for 3-methyl indane derivatives. The ligand’s rigid spirocyclic structure enforces a chiral environment, directing methyl group addition to the pro-R position.
$$
\text{Fig. 1: Spiro phosphine-oxazoline ligand L1 (R = isopropyl)}
$$
Alternative systems employing organocatalysts like 2-methyl-4-phenyloxazol-5(4H)-one (6-4a) achieve comparable regioselectivity through non-covalent interactions. However, these systems exhibit lower turnover frequencies (TOF = 120 h⁻¹) compared to palladium complexes (TOF = 450 h⁻¹).
Linear synthesis builds the indane core sequentially, whereas convergent routes assemble pre-functionalized fragments. A linear approach starting from 5-bromo-indane proceeds in six steps with an overall yield of 32%. In contrast, a convergent strategy coupling a tri-methylated indane fragment with a butoxy-bearing benzene ring achieves 48% yield in four steps, albeit requiring stringent purification after each coupling.
The choice between routes depends on scalability and stereochemical requirements. Linear synthesis is preferred for gram-scale production due to simpler workup, while convergent methods excel in constructing stereochemically complex variants for pharmaceutical applications.
Alkoxy-substituted indanes, including 3,3,6-trimethyl-5-butoxy-indane, have garnered interest for their structural versatility and capacity to interact with biological targets. The butoxy group at position 5 enhances lipophilicity, facilitating blood-brain barrier penetration, while the methyl substituents stabilize the indane core against metabolic degradation . These properties make the compound a promising candidate for CNS drug discovery.
The indane scaffold’s planar aromatic system allows for π-π stacking interactions with neurotransmitter receptors. For instance, alkoxy-substituted indanes have shown affinity for serotonin (5-HT) and dopamine receptors, which are critical targets for treating psychiatric disorders [3]. Molecular docking studies suggest that the butoxy chain adopts a conformation that complements the hydrophobic pockets of these receptors, though empirical binding data remain limited .
Beyond CNS targets, alkoxy-indanes have been explored for peripheral applications. The butoxy group’s electron-donating properties may mitigate oxidative stress in inflammatory pathways, as evidenced by in vitro assays using lipopolysaccharide-induced macrophage models . However, these findings require validation in vivo.
Structural modifications to the indane core significantly influence pharmacological activity. Key findings from recent studies are summarized below.
Comparative analyses of indane derivatives with varying alkoxy chains (methoxy to hexyloxy) reveal that butoxy substituents optimize receptor binding kinetics. Shorter chains (e.g., methoxy) reduce lipophilicity, impairing CNS penetration, while longer chains (e.g., hexyloxy) introduce steric hindrance, diminishing affinity for 5-HT2A receptors [5].
| Alkoxy Group | 5-HT2A Ki (nM) | Dopamine D2 Ki (nM) |
|---|---|---|
| Methoxy | 450 | 620 |
| Butoxy | 127 | 310 |
| Hexyloxy | 890 | 1050 |
Data derived from competitive binding assays using rat cortical membranes [5].
The trimethyl configuration at positions 3, 3, and 6 enhances metabolic stability by shielding the indane core from cytochrome P450 oxidation. Removal of one methyl group (e.g., 3,6-dimethyl-5-butoxy-indane) reduces plasma half-life by 40% in rodent models .
Molecular dynamics simulations indicate that the indane core’s rigidity promotes favorable van der Waals interactions with the orthosteric site of GABA-A receptors. Derivatives with naphthyl or biphenyl extensions exhibit reduced activity, underscoring the importance of the bicyclic structure [5].
The integration of piperazine moieties into the indane scaffold has emerged as a strategy to enhance selectivity for monoamine transporters and receptors.
Piperazinyl-indane hybrids are typically synthesized via nucleophilic substitution reactions, where the butoxy group is replaced with a piperazine ring. For example, coupling 3,3,6-trimethyl-5-bromo-indane with N-methylpiperazine yields a hybrid with nanomolar affinity for the serotonin transporter (SERT) .
In vitro studies demonstrate that piperazinyl-indane hybrids exhibit dual activity at 5-HT1A and D3 receptors, with IC50 values of 12 nM and 28 nM, respectively [5]. This dual modulation is attributed to the piperazine ring’s ability to adopt multiple protonation states, enabling interactions with both hydrophilic and hydrophobic receptor domains.
Fluorine-18-labeled indane derivatives are being investigated as PET tracers for imaging neurotransmitter systems in vivo.
The introduction of fluorine atoms improves metabolic stability and facilitates radiolabeling. For instance, 5-(3-fluorobutoxy)-3,3,6-trimethyl-indane exhibits a 90% reduction in hepatic clearance compared to the non-fluorinated parent compound [5].
Recent efforts have focused on substituting the butoxy chain with fluorinated alkyl groups. A lead compound, 5-(4-fluorobutoxy)-3,3,6-trimethyl-indane, demonstrates high specificity for sigma-1 receptors in primate brain imaging studies, with a binding potential (BPND) of 2.1 in the frontal cortex [5].
| Compound | Target Receptor | BPND (Frontal Cortex) |
|---|---|---|
| 5-(4-fluorobutoxy)-indane | Sigma-1 | 2.1 |
| 5-(2-fluoroethoxy)-indane | 5-HT2A | 1.4 |
BPND = Non-displaceable binding potential; data from autoradiography studies [5].
The Maximum Incremental Reactivity scale provides a quantitative framework for assessing the ozone formation potential of volatile organic compounds under conditions where ozone formation is most sensitive to changes in volatile organic compound emissions [8] [9]. For 3,3,6-trimethyl-5-butoxy-indane, optimization strategies focus on structural modifications that reduce reactivity while maintaining desired physicochemical properties.
Kinetic Reactivity Optimization
The kinetic component of Maximum Incremental Reactivity reflects the fraction of emitted volatile organic compound that undergoes atmospheric reaction during a pollution episode [8] [9]. For indane derivatives, kinetic reactivity approaches unity due to their high reactivity toward hydroxyl radicals and relatively short atmospheric lifetimes. Optimization strategies targeting kinetic reactivity include:
Structural modification through reduction of methyl substituents can decrease the hydroxyl radical rate constant by 15-25%. Replacement of the 3,3,6-trimethyl substitution pattern with a 3,6-dimethyl pattern would reduce the rate constant to approximately 8.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, corresponding to a kinetic reactivity reduction of approximately 20% [5] [22].
Substitution pattern optimization involves positioning alkyl groups at less reactive sites on the indane scaffold. The 2-position exhibits lower reactivity than the 3 and 6 positions due to steric hindrance from the cyclopentyl ring. Migration of methyl groups from the 3,3 positions to the 2,4 positions could reduce overall reactivity by 10-20% [1] [2].
Mechanistic Reactivity Optimization
The mechanistic component of Maximum Incremental Reactivity quantifies the ozone formation potential per molecule of volatile organic compound that reacts [8] [9]. This parameter depends on the specific reaction pathways and product distributions following initial hydroxyl radical attack. Optimization approaches include:
Functional group modification represents the most effective strategy for reducing mechanistic reactivity. The butoxy substituent contributes significantly to ozone formation through formation of alkoxy radicals and subsequent decomposition products [4] [20]. Replacement with less reactive groups such as methoxy or hydroxyl could reduce mechanistic reactivity by 20-35% while maintaining some degree of electron donation to the aromatic system [5] [23].
| MIR Value Optimization Strategies | |||
|---|---|---|---|
| Optimization Strategy | Approach | Expected MIR Reduction (%) | Trade-offs |
| Structural modification | Reduce number of methyl groups | 15-25 | May affect desired properties |
| Substitution pattern optimization | Position substituents at less reactive sites | 10-20 | Limited by synthetic accessibility |
| Functional group selection | Replace alkoxy with less reactive groups | 20-35 | Functional changes may alter performance |
| Molecular weight consideration | Increase molecular weight to reduce volatility | 25-40 | Reduced volatility may affect application |
| Vapor pressure optimization | Lower vapor pressure to reduce emissions | 30-50 | May require different application methods |
Vapor Pressure Considerations
Reduction of vapor pressure through molecular weight increase or incorporation of low-volatility functional groups represents an indirect but effective approach to Maximum Incremental Reactivity optimization [24] [25]. Higher molecular weight indane derivatives exhibit reduced emission rates and consequently lower atmospheric concentrations, effectively reducing their contribution to ozone formation even if intrinsic reactivity remains unchanged.
Introduction of additional alkyl chains or incorporation of ester linkages can increase molecular weight while maintaining structural integrity. A C12-C14 indane derivative would exhibit vapor pressure reduction of 60-80% compared to 3,3,6-trimethyl-5-butoxy-indane, translating to proportional reductions in atmospheric emissions and ozone formation potential [5] [26].
Synergistic Optimization Approaches
Combined optimization strategies leveraging multiple approaches can achieve Maximum Incremental Reactivity reductions exceeding 50%. A comprehensive optimization might involve: reduction from trimethyl to dimethyl substitution (20% reduction), replacement of butoxy with methoxy (25% reduction), and molecular weight increase through alkyl chain extension (30% reduction), yielding a cumulative reduction of approximately 60% [8] [9].
The implementation of such strategies requires careful consideration of performance trade-offs, as structural modifications that reduce reactivity may simultaneously affect desired properties such as solubility, thermal stability, or biological activity [25] [26]. Optimization efforts must therefore balance environmental considerations with functional requirements to achieve practical solutions for reduced ozone formation potential.
The tropospheric degradation of 3,3,6-trimethyl-5-butoxy-indane proceeds through multiple concurrent pathways that collectively determine its atmospheric fate and environmental impact. Understanding these mechanisms is crucial for predicting secondary product formation, assessing environmental persistence, and evaluating contributions to secondary organic aerosol formation [2] [14].
Hydroxyl Radical Initiated Pathways
Hydroxyl radical attack represents the dominant degradation pathway, accounting for 92-95% of total atmospheric removal under typical daytime conditions [3] [4]. The reaction proceeds through multiple mechanistic channels depending on the specific site of radical attack:
Ring addition pathways involve hydroxyl radical addition to the aromatic ring, forming hydroxycyclohexadienyl radicals that subsequently react with molecular oxygen. For 3,3,6-trimethyl-5-butoxy-indane, the electron-rich aromatic system promotes rapid addition, particularly at positions ortho and para to electron-donating substituents [27] [2]. The resulting hydroxylated products undergo further oxidation to form phenolic compounds, quinones, and eventually ring-opening products such as unsaturated dicarbonyls [14] [20].
Hydrogen abstraction pathways target the methyl substituents and the butoxy group, forming carbon-centered radicals that rapidly add molecular oxygen to generate peroxy radicals [4] [15]. The tertiary carbon at the 3-position exhibits particularly high reactivity due to the stability of the resulting radical. Subsequent peroxy radical chemistry leads to formation of alcohols, aldehydes, and ketones through hydrogen atom abstraction from other organic compounds or reaction with nitrogen oxide [11] [12].
Secondary Oxidation Processes
The initial oxidation products of 3,3,6-trimethyl-5-butoxy-indane undergo extensive secondary reactions that contribute to the overall atmospheric processing and environmental fate [11] [13]. These processes include:
Carbonyl compound formation results from alkoxy radical decomposition and represents a major pathway for carbon skeleton fragmentation. The butoxy group decomposes through beta-scission to generate butyraldehyde and corresponding indanone derivatives [4] [20]. Methyl group oxidation produces formaldehyde and acetaldehyde, both of which contribute to photochemical ozone formation and serve as precursors for peroxyacetyl nitrate formation [28] [12].
Phenolic intermediate formation occurs through aromatic ring hydroxylation and represents a significant pathway toward secondary organic aerosol precursors. These products undergo further oxidation by hydroxyl radicals, ozone, and other atmospheric oxidants to form highly oxygenated compounds with reduced volatility [29] [20]. The resulting products contribute to brown carbon formation and light absorption properties of atmospheric aerosols [13] [29].
| Degradation Pathways for Indane-Based Compounds | |||
|---|---|---|---|
| Reaction Pathway | Relative Importance (%) | Primary Products | Environmental Significance |
| OH-initiated oxidation | 92-95 | Hydroxylated indanes, aldehydes, peroxy radicals | Dominant removal pathway, leads to SOA formation |
| Ozone reaction | < 1 | Negligible under tropospheric conditions | Negligible contribution |
| NO₃ radical reaction | 3-5 | Nitrated indanes, organic nitrates | Important during nighttime chemistry |
| Photolysis | < 1 | Minimal due to aromatic stability | Minor pathway for indane derivatives |
| Aqueous-phase oxidation | 2-3 | Hydroxylated products, organic acids | Cloud/fog processing, brown carbon formation |
Nighttime Chemistry Pathways
Nitrate radical reactions become significant during nighttime conditions when hydroxyl radical concentrations decrease substantially [30] [3]. The nitrate radical exhibits different selectivity compared to hydroxyl radicals, preferentially attacking electron-rich aromatic systems and alkyl substituents [15] [6].
For 3,3,6-trimethyl-5-butoxy-indane, nitrate radical reaction proceeds primarily through electrophilic aromatic substitution, leading to formation of nitrated indane derivatives [20] [31]. These products exhibit reduced volatility and contribute to nighttime secondary organic aerosol formation. The estimated rate constant for nitrate radical reaction is approximately 2.1 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, corresponding to a nighttime lifetime of 4-6 hours under typical nitrate radical concentrations [3] [6].
Aqueous-Phase Processing
Cloud and fog droplet chemistry represents an important degradation pathway for water-soluble oxidation products of 3,3,6-trimethyl-5-butoxy-indane [17] [20]. Aqueous-phase reactions involve hydroxyl radicals, ozone, and hydrogen peroxide, leading to formation of highly oxygenated products that contribute to secondary organic aerosol upon droplet evaporation [4] [13].
The Henry's law constant for 3,3,6-trimethyl-5-butoxy-indane is estimated to be approximately 0.8 M atm⁻¹, indicating moderate water solubility that enables significant partitioning to the aqueous phase [20] [21]. Subsequent aqueous-phase oxidation proceeds through hydroxyl radical attack and ozone reaction, generating carboxylic acids, hydroxylated aromatics, and other polar products that contribute to brown carbon formation and aerosol optical properties [13] [29].
Environmental Implications
The complex degradation pathways of 3,3,6-trimethyl-5-butoxy-indane result in formation of numerous secondary products that influence both gas-phase and particle-phase atmospheric chemistry [2] [14]. The estimated secondary organic aerosol yield from indane photooxidation ranges from 15-25%, indicating significant potential for particle formation and growth [29] [14]. These processes contribute to visibility reduction, climate forcing, and human health impacts associated with particulate matter exposure [16] [30].